molecular formula C7H7N3O B564164 5-Benzimidazolol,7-amino- CAS No. 100868-27-7

5-Benzimidazolol,7-amino-

Cat. No.: B564164
CAS No.: 100868-27-7
M. Wt: 149.153
InChI Key: WPIVJWHQABZNRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzimidazolol,7-amino- is a derivative of benzimidazole, a bicyclic heterocyclic aromatic compound. Benzimidazole itself consists of a benzene ring fused to an imidazole ring. The compound 5-Benzimidazolol,7-amino- is characterized by the presence of an amino group at the 7th position and a hydroxyl group at the 5th position on the benzimidazole ring. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzimidazolol,7-amino- can be achieved through various methods. One common approach involves the condensation of 1,2-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the reaction of 1,2-phenylenediamine with an appropriate carboxylic acid derivative in the presence of a dehydrating agent like polyphosphoric acid can yield the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves multi-step processes that ensure high yields and purity. One-pot synthesis methods have been developed to streamline the production process. For example, the use of HBTU-promoted methodologies allows for the efficient conversion of carboxylic acids into benzimidazole derivatives in a single step .

Chemical Reactions Analysis

Types of Reactions

5-Benzimidazolol,7-amino- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzimidazole derivatives, while substitution reactions can produce various substituted benzimidazoles .

Scientific Research Applications

5-Benzimidazolol,7-amino- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzimidazolol,7-amino- involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in pathogens, making it effective as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzimidazole: Similar in structure but lacks the hydroxyl group at the 5th position.

    5-Nitrobenzimidazole: Contains a nitro group instead of an amino group at the 7th position.

    6-Cyanobenzimidazole: Features a cyano group at the 6th position .

Uniqueness

5-Benzimidazolol,7-amino- is unique due to the presence of both an amino group at the 7th position and a hydroxyl group at the 5th position. This unique combination of functional groups contributes to its distinct chemical reactivity and biological activity, setting it apart from other benzimidazole derivatives .

Properties

CAS No.

100868-27-7

Molecular Formula

C7H7N3O

Molecular Weight

149.153

IUPAC Name

7-amino-3H-benzimidazol-5-ol

InChI

InChI=1S/C7H7N3O/c8-5-1-4(11)2-6-7(5)10-3-9-6/h1-3,11H,8H2,(H,9,10)

InChI Key

WPIVJWHQABZNRA-UHFFFAOYSA-N

SMILES

C1=C(C=C2C(=C1N)N=CN2)O

Synonyms

5-Benzimidazolol,7-amino-(6CI)

Origin of Product

United States

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